molecular formula C10H9NO3 B13651233 3-Amino-8-methoxy-2H-chromen-2-one

3-Amino-8-methoxy-2H-chromen-2-one

Cat. No.: B13651233
M. Wt: 191.18 g/mol
InChI Key: UEDUBFYDRASSGE-UHFFFAOYSA-N
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Description

3-Amino-8-methoxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their medicinal properties. This compound, with the molecular formula C10H9NO3, has a unique structure that makes it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methoxy-2H-chromen-2-one typically involves the reaction of 8-methoxy-2H-chromen-2-one with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 3-Amino-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-8-methoxy-2H-chromen-2-one apart is its unique combination of an amino group and a methoxy group on the chromen-2-one scaffold. This structural feature contributes to its distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-amino-8-methoxychromen-2-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,11H2,1H3

InChI Key

UEDUBFYDRASSGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)N

Origin of Product

United States

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